molecular formula C10H13FO B1529729 3-Tert-butyl-2-fluorophenol CAS No. 1243450-69-2

3-Tert-butyl-2-fluorophenol

Cat. No.: B1529729
CAS No.: 1243450-69-2
M. Wt: 168.21 g/mol
InChI Key: WURPKFBBXRQCOE-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-fluorophenol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Sensor Development

Research on fluorophenols and their derivatives has led to the development of novel fluorescent probes and chemosensors. For example, studies have demonstrated the synthesis of fluorescence probes based on rhenium complexes with tert-butylphenol derivatives for cell imaging, highlighting the role of these compounds in developing new materials for biological applications (Carreño et al., 2016). Similarly, research on Schiff bases derived from tert-butylphenols has shown selective detection capabilities for ions like cyanide and aluminum, indicating the potential of these compounds in environmental monitoring and biochemical studies (Poongodi et al., 2020).

Catalysis and Materials Science

In materials science, derivatives of tert-butylphenol, such as those involved in the synthesis of polymeric materials, have been explored for their low dielectric properties, which are crucial for electronic applications (Wang et al., 2014). Furthermore, the catalytic activity of compounds containing tert-butylphenol units has been investigated for the synthesis of complex molecular structures, demonstrating the importance of these compounds in facilitating chemical transformations (Qian et al., 2011).

Environmental and Electrochemical Studies

Research has also delved into the environmental occurrence and fate of synthetic phenolic antioxidants, closely related to tert-butylphenol derivatives, highlighting concerns regarding their persistence and toxicity in ecosystems (Liu & Mabury, 2020). Moreover, studies on the electrochemical reactivity of bulky phenols with superoxide anion radicals provide insights into the antioxidative properties of these compounds, which could inform their application in medicinal chemistry and materials science (Zabik et al., 2019).

Properties

IUPAC Name

3-tert-butyl-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURPKFBBXRQCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.